5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile
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Overview
Description
5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by the addition of cyanogen bromide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiadiazole ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of 5-formyl-1,3,4-thiadiazole-2-carbonitrile.
Reduction: Formation of 5-(aminomethyl)-1,3,4-thiadiazole-2-carbonitrile.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and functional groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with a furan ring instead of a thiadiazole ring.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.
2,5-Diformylfuran (DFF): Another furan derivative with aldehyde groups.
Comparison: 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties compared to its furan analogs. The thiadiazole ring offers different reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H3N3OS |
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Molecular Weight |
141.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C4H3N3OS/c5-1-3-6-7-4(2-8)9-3/h8H,2H2 |
InChI Key |
WMSAKWMAAWAZCR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)C#N)O |
Origin of Product |
United States |
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